molecular formula C32H34FN5O7 B12395133 Gly-Cyclopropane-Exatecan

Gly-Cyclopropane-Exatecan

Cat. No.: B12395133
M. Wt: 619.6 g/mol
InChI Key: CEFSJFYTDCGHFB-XXCFHSPASA-N
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Description

Gly-Cyclopropane-Exatecan is a compound that functions as a DNA topoisomerase I inhibitor. It contains Exatecan and is crucial in synthesizing antibody-drug conjugates (ADCs), specifically the anti-B7-H4 ADC hu2F7-Exatecan. This compound has demonstrated significant antitumor activity both in vivo and in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Cyclopropane-Exatecan involves multiple steps, including the incorporation of Exatecan into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly available. the general process involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Gly-Cyclopropane-Exatecan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Gly-Cyclopropane-Exatecan has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its role in DNA topoisomerase I inhibition and its effects on cellular processes.

    Medicine: Explored for its potential as an anticancer agent, particularly in the development of ADCs for targeted cancer therapy.

    Industry: Utilized in the production of research chemicals and potential therapeutic agents

Mechanism of Action

Gly-Cyclopropane-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By binding to the enzyme, it prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-Cyclopropane-Exatecan is unique due to its incorporation of a cyclopropane ring, which enhances its stability and binding affinity to DNA topoisomerase I. This structural feature distinguishes it from other similar compounds and contributes to its potent antitumor activity .

Properties

Molecular Formula

C32H34FN5O7

Molecular Weight

619.6 g/mol

IUPAC Name

2-[[(2-aminoacetyl)amino]methoxy]-2-cyclopropyl-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide

InChI

InChI=1S/C32H34FN5O7/c1-3-32(43)19-8-23-27-17(11-38(23)30(41)18(19)12-44-31(32)42)26-21(7-6-16-14(2)20(33)9-22(36-27)25(16)26)37-29(40)28(15-4-5-15)45-13-35-24(39)10-34/h8-9,15,21,28,43H,3-7,10-13,34H2,1-2H3,(H,35,39)(H,37,40)/t21-,28?,32-/m0/s1

InChI Key

CEFSJFYTDCGHFB-XXCFHSPASA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CN)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CN)O

Origin of Product

United States

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